molecular formula C7H3BrN2O3 B597851 2-Bromo-5-nitrobenzo[d]oxazole CAS No. 1246472-00-3

2-Bromo-5-nitrobenzo[d]oxazole

Cat. No. B597851
CAS RN: 1246472-00-3
M. Wt: 243.016
InChI Key: NRIUPKKUFSXWEA-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3BrN2O3 . It contains a total of 16 atoms, including 3 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom . It also contains a total of 17 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 2 double bonds, and 10 aromatic bonds .


Molecular Structure Analysis

The molecular structure of this compound includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitro group (aromatic) . The molecule is nearly planar .

Relevant Papers Several relevant papers have been found that discuss the properties and applications of oxazole derivatives . These papers provide valuable insights into the synthesis, reactions, and biological activities of these compounds. Further analysis of these papers could provide more detailed information on this compound.

Scientific Research Applications

Synthetic Procedures for Biological Interest Molecules

"2-Bromo-5-nitrobenzo[d]oxazole" plays a pivotal role in synthesizing compounds with a guanidine moiety, which are of significant interest in medicinal chemistry due to their diverse biological activities. The guanidine group, considered a super base, when bonded to a benzazole ring, results in compounds that could modify the biological activity of these heterocycles. This is crucial in developing new pharmacophores for therapeutic agents, highlighting synthetic approaches to guanidinobenzazoles with a variety of modifications and functionalities, which are potential therapeutic agents with activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Therapeutic Potential of Oxazole Scaffold

Oxazoles, containing oxygen and nitrogen, are crucial in developing pharmacologically active derivatives with applications as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The structural flexibility of oxazole for various molecular-level targets makes it an attractive scaffold for developing effective therapeutic agents, with several synthetic oxazole-containing molecules showing promising therapeutic potential and undergoing preclinical and clinical evaluations (Kaur et al., 2018).

Antituberculosis Activity

Delamanid, a nitroimidazo-oxazole derivative, exhibits potent antitubercular activity against drug-susceptible and -resistant strains of Mycobacterium tuberculosis. Approved in several countries for use in adults with multidrug-resistant tuberculosis, delamanid shows a significant improvement in sputum culture conversion rates and is associated with higher incidences of favorable outcomes (Blair & Scott, 2014).

Energetic Material Applications

5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its derivatives, including those related to "this compound", are reviewed for their crystal structure, thermolysis, and applications as high-energetic materials. This includes a comprehensive overview of synthetic approaches, properties such as insensitivity, performance, and potential applications in various fields, showcasing the material's versatility and potential for future innovative applications (Singh & Felix, 2003).

properties

IUPAC Name

2-bromo-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIUPKKUFSXWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737926
Record name 2-Bromo-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246472-00-3
Record name 2-Bromo-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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